molecular formula C7H16ClN B2376633 1,3,3-Trimethylcyclobutan-1-amine hydrochloride CAS No. 2138586-43-1

1,3,3-Trimethylcyclobutan-1-amine hydrochloride

Cat. No.: B2376633
CAS No.: 2138586-43-1
M. Wt: 149.66
InChI Key: FGHWZQCKXMUWQN-UHFFFAOYSA-N
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Description

“1,3,3-Trimethylcyclobutan-1-amine hydrochloride” is a highly reactive organic molecule. Its CAS Number is 2138586-43-1 . It has a molecular weight of 149.66 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H15N.ClH/c1-7(2)4-6(5-7)8-3;/h6,8H,4-5H2,1-3H3;1H . This code provides a specific textual representation of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored at 4 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Analysis

1,3,3-Trimethylcyclobutan-1-amine hydrochloride and related compounds have been the focus of research due to their interesting structural properties and reactions. For instance, Kirby et al. (2001) investigated the synthesis, properties, and reactions of a structurally similar compound, 3,5,7-trimethyl-1-azatricyclo[3.3.1.13,7]decan-2-one, highlighting its unique characteristics such as a basic and nucleophilic amino group and reactivity as a ketone (Kirby, Komarov, & Feeder, 2001).

Catalysis and Synthetic Chemistry

The compound and its analogs are significant in synthetic chemistry, especially in catalysis and the synthesis of biologically active structures. Feng et al. (2019, 2020) detailed the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes, compounds that are crucial in medicinal chemistry, through CuH-catalyzed hydroamination (Feng, Hao, Liu, & Buchwald, 2019, 2020). These methods are essential for creating complex molecules with multiple substituents and stereocenters, which are common in biologically active compounds.

Synthesis of Aminocyclobutanes and Derivatives

Aminocyclobutanes, which are structurally related to this compound, have been synthesized for their potential use in medicinal chemistry. Research by Mohammad et al. (2020) focused on synthesizing a protected 2-aminocyclobutanone as a modular transition state synthon for medicinal chemistry, demonstrating its use in creating hydrolase enzyme inhibitors (Mohammad, Reidl, Zeller, & Becker, 2020).

Application in Drug Discovery

The unique structural features of this compound and its derivatives make them valuable in drug discovery and development. Lopchuk et al. (2017) discussed the use of strained bioisosteres, including cyclobutane, in modifying lead compounds for drug discovery, highlighting the strategies to incorporate these structures into drug molecules (Lopchuk et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

1,3,3-trimethylcyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-6(2)4-7(3,8)5-6;/h4-5,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHWZQCKXMUWQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138586-43-1
Record name 1,3,3-trimethylcyclobutan-1-amine hydrochloride
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